4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole class of heterocyclic compounds. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a trifluoromethyl group attached to the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 282.14 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry and agrochemicals.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications and safety data for its products . It is classified under the category of organic compounds with specific relevance in pharmaceutical chemistry due to its structural features that may confer biological activity.
The synthesis of 4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves several steps:
The technical details of these methods vary based on specific laboratory protocols and desired yields .
The structure of 4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can be represented using various structural formulas:
COc1ccc(cc1)-n2nc(C)c(Br)c2N
GAVHWSKSXJVVCR-UHFFFAOYSA-N
The molecular structure features a pyrazole core, which contributes to its reactivity and potential biological activity.
The compound may participate in various chemical reactions typical for pyrazoles:
These reactions are significant for developing derivatives with enhanced biological properties .
The compound's properties make it suitable for further exploration in both laboratory settings and potential industrial applications.
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6